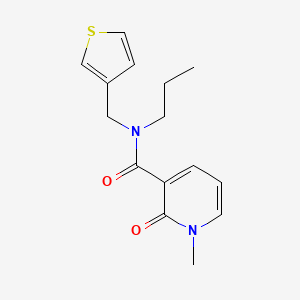
1-methyl-2-oxo-N-propyl-N-(thiophen-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-methyl-2-oxo-N-propyl-N-(thiophen-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H18N2O2S and its molecular weight is 290.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Methyl-2-oxo-N-propyl-N-(thiophen-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. With a molecular formula of C15H18N2O2S and a molecular weight of 290.38 g/mol, this compound belongs to the class of dihydropyridine derivatives, which are known for various pharmacological effects, including antihypertensive and neuroprotective activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O2S |
| Molecular Weight | 290.38 g/mol |
| Purity | ≥95% |
| IUPAC Name | This compound |
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its effects on various biological systems.
Anticonvulsant Activity
Research has indicated that derivatives similar to this compound exhibit significant anticonvulsant properties. For instance, studies have shown that certain dihydropyridine derivatives can modulate voltage-gated sodium and calcium channels, which are crucial in neuronal excitability and seizure activity. In particular, compounds with structural similarities demonstrated protective effects against seizures in animal models at specific dosages (e.g., 100 mg/kg) .
Neuroprotective Effects
The compound's ability to protect neuronal cells has also been explored. Dihydropyridine derivatives are known to exert neuroprotective effects by inhibiting oxidative stress and promoting neuronal survival. For example, compounds in this class have shown the capacity to reduce apoptosis in neuronal cell lines under oxidative stress conditions .
Antinociceptive Activity
The antinociceptive potential of related compounds has been documented through various pain models. One study indicated that certain thiophene-containing dihydropyridines exhibited significant analgesic activity comparable to standard analgesics . The mechanism is believed to involve modulation of pain pathways through interaction with TRPV1 receptors.
The biological activities of this compound may be attributed to its interaction with multiple molecular targets:
- Voltage-Gated Ion Channels : Modulation of sodium and calcium channels contributes to its anticonvulsant effects.
- Neurotransmitter Systems : Potential interactions with GABAergic systems may enhance its neuroprotective and antinociceptive activities.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Anticonvulsant Efficacy : A study involving a series of dihydropyridine derivatives found that specific modifications led to enhanced protective effects against induced seizures in rodent models .
- Neuroprotection : Another investigation demonstrated that a similar compound reduced neuronal death in a model of oxidative stress by inhibiting caspase activation .
Eigenschaften
IUPAC Name |
1-methyl-2-oxo-N-propyl-N-(thiophen-3-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-3-7-17(10-12-6-9-20-11-12)15(19)13-5-4-8-16(2)14(13)18/h4-6,8-9,11H,3,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYDJYRIFRNWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)C2=CC=CN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














